2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclobutyl ring, and a butanoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. . This reaction is efficient and versatile, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the tert-butoxy group can act as a protecting group in synthetic chemistry, while the cyclobutyl ring can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- Cyclobutyl acetate
- Cyclobutyl alcohol
Uniqueness
(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is unique due to its combination of a tert-butoxy group and a cyclobutyl ring, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
PXONCXZYOMQBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CCC1)C(=O)O |
Origin of Product |
United States |
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